7-Oxabicyclo[4.1.0]heptane-3-carboxamide
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Overview
Description
7-Oxabicyclo[410]heptane-3-carboxamide is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxamide typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans- and cis-cyclohexane-1,4-diol. The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . The preparation of this compound may also involve the resolution of isomer mixtures, which can be achieved through various methods, including enzymatic processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-yield, cost-effective, and environmentally friendly processes, are likely to be applied.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[4.1.0]heptane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent the decomposition of the reducing agent .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
7-Oxabicyclo[4.1.0]heptane-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate for various biochemical assays.
Industry: It is used in the production of polymers and other materials with unique properties .
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or as a modulator of specific signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Oxabicyclo[4.1.0]heptane-3-carboxamide include:
Cyclohexane, 1,2-epoxy-:
3,4-Epoxycyclohexylmethyl-3’,4’-epoxycyclohexane carboxylate: This compound has a similar oxirane ring but with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes both an oxirane ring and a carboxamide group. This unique combination of functional groups gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
89910-19-0 |
---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
7-oxabicyclo[4.1.0]heptane-3-carboxamide |
InChI |
InChI=1S/C7H11NO2/c8-7(9)4-1-2-5-6(3-4)10-5/h4-6H,1-3H2,(H2,8,9) |
InChI Key |
XBWSXJOAMWANCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(O2)CC1C(=O)N |
Origin of Product |
United States |
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